molecular formula C21H16O2 B135658 Benz(a)anthracene-7-methanol, acetate CAS No. 17526-24-8

Benz(a)anthracene-7-methanol, acetate

Cat. No.: B135658
CAS No.: 17526-24-8
M. Wt: 300.3 g/mol
InChI Key: TUXPBTQUURFHPD-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-methanol, acetate: is a chemical compound with the molecular formula C21H16O2. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanol group at the 7th position and an acetate group, making it a unique structure among its analogs.

Mechanism of Action

Target of Action

Benz(a)anthracene-7-methanol, acetate, also known as 7-Acetoxymethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets the immune system . It is suggested that the compound interacts with microsomal epoxide hydrolase (mEH), a key enzyme involved in the metabolism of xenobiotics .

Mode of Action

The compound’s interaction with its targets results in immunosuppression and organ-specific carcinogenic effects . It is believed to cause a dose-dependent decrease in spleen weights, indicating its potential to induce lymphoid toxicity . The compound’s mode of action is thought to involve the metabolic activation at the target organ .

Biochemical Pathways

It is known that pahs like this compound can be metabolized by the body into reactive intermediates, which can bind to dna and lead to mutations . This process is believed to be involved in the compound’s carcinogenic effects .

Pharmacokinetics

It is known that pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body into various metabolites, some of which may be more toxic or carcinogenic than the parent compound .

Result of Action

The primary result of the action of this compound is immunosuppression and organ-specific carcinogenic effects . It can cause a decrease in spleen weights, indicating potential lymphoid toxicity . The compound’s carcinogenic effects are believed to be due to its ability to be metabolized into reactive intermediates that can bind to DNA and cause mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that PAHs can be influenced by factors such as temperature, pH, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Benz(a)anthracene-7-methanol, acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects . Additionally, this compound can interact with glutathione S-transferase, which is involved in detoxification processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression related to xenobiotic metabolism . It also affects cellular metabolism by inducing oxidative stress and altering mitochondrial function . These effects can result in cytotoxicity, apoptosis, and even carcinogenesis in certain cell types.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to DNA, forming adducts that can lead to mutations . It also inhibits certain enzymes involved in DNA repair, further contributing to its genotoxic effects . Additionally, this compound can activate transcription factors such as NF-κB, leading to inflammatory responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent oxidative stress, chronic inflammation, and increased risk of carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses result in a marked increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in the formation of conjugates that are more easily excreted . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The localization and accumulation of this compound can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-7-methanol, acetate typically involves the acetylation of Benz(a)anthracene-7-methanol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benz(a)anthracene-7-methanol, acetate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as alcohols or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Benz(a)anthracene-7-methanol, acetate is used as a precursor in organic synthesis, enabling the formation of complex molecules for research purposes.

Biology: In biological studies, this compound is used to investigate the metabolic pathways and interactions of polycyclic aromatic hydrocarbons.

Medicine: Research into the potential therapeutic applications of this compound includes its role in drug development and cancer research.

Industry: The compound is utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Benz(a)anthracene: A parent compound with similar structural features but lacking the methanol and acetate groups.

    Benz(a)anthracene-7-methanol: A derivative with only the methanol group.

    Benz(a)anthracene-7-acetate: A derivative with only the acetate group.

Uniqueness: Benz(a)anthracene-7-methanol, acetate is unique due to the presence of both methanol and acetate groups, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of reactions and applications in scientific research.

Properties

IUPAC Name

benzo[a]anthracen-7-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPBTQUURFHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169959
Record name Benz(a)anthracene-7-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17526-24-8
Record name Benz(a)anthracene-7-methanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene-7-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 7-Acetoxymethylbenz[a]anthracene interact with DNA, and what are the implications of this interaction?

A1: [] 7-Acetoxymethylbenz[a]anthracene exhibits mutagenic activity without metabolic activation, indicating it can directly interact with DNA. This suggests it's an ultimate mutagen, meaning it doesn't require metabolic conversion to exert its mutagenic effects. In contrast, its related compound, 7-Hydroxymethylbenz[a]anthracene, needs metabolic activation by enzymes like those found in liver microsomes to bind to DNA. This difference in DNA interaction highlights the importance of structural features in determining a compound's mutagenic potential.

Q2: What insights do the mutagenicity studies provide about the structure-activity relationship of 7-substituted benz[a]anthracenes?

A2: [] The research shows that the presence and nature of the substituent at the 7-position of benz[a]anthracene significantly influence its mutagenicity. While all tested 7-substituted derivatives showed mutagenic activity with metabolic activation, only 7-Acetoxymethylbenz[a]anthracene was mutagenic without it. This suggests the acetoxymethyl group might be directly involved in DNA interaction, potentially acting as a good leaving group. This highlights the importance of the 7-position and the specific substituent in dictating the compound's mutagenic potential and its ability to directly interact with DNA.

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